N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride Nα-Benzoyl-DL-arginine-p-nitroanilide (DL-BAPNA) is a colorimetric substrate for serine proteases, including β-secretase 1 (BACE1), calpain, and papain. Serine proteases bind to and cleave DL-BAPNA to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of serine protease activity.
A chromogenic substrate that permits direct measurement of peptide hydrolase activity, e.g., papain and trypsin, by colorimetry. The substrate liberates p-nitroaniline as a chromogenic product.
Brand Name: Vulcanchem
CAS No.: 911-77-3
VCID: VC21543282
InChI: InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(23-17(26)13-5-2-1-3-6-13)24-18(27)14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,26)(H,24,27)(H4,20,21,22);1H
SMILES: C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Molecular Formula: C19H22ClN6O4-
Molecular Weight: 434.9 g/mol

N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride

CAS No.: 911-77-3

Cat. No.: VC21543282

Molecular Formula: C19H22ClN6O4-

Molecular Weight: 434.9 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride - 911-77-3

CAS No. 911-77-3
Molecular Formula C19H22ClN6O4-
Molecular Weight 434.9 g/mol
IUPAC Name N-[1-benzamido-4-(diaminomethylideneamino)butyl]-4-nitrobenzamide;hydrochloride
Standard InChI InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(23-17(26)13-5-2-1-3-6-13)24-18(27)14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,26)(H,24,27)(H4,20,21,22);1H
Standard InChI Key DEOKFPFLXFNAON-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].[Cl-]

Chemical Identity and Structure

Nomenclature and Identification

N-(5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride is known by several synonyms in the scientific literature and commercial catalogs. These alternative names reflect its structural components and functional groups:

PropertyValue
Primary NameN-(5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride
Common SynonymsL-BAPA, Bz-Arg-pNA, N-alpha-benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA
CAS Number911-77-3, 21653-40-7
Molecular FormulaC₁₉H₂₃ClN₆O₄
Molecular Weight434.884 g/mol
SMILES NotationCl.NC(=N)NCCCC(NC(=O)C1=CC=CC=C1)C(=O)NC1=CC=C(C=C1)N+=O

The compound derives its name from its chemical structure, which consists of a benzoyl group attached to the alpha nitrogen of arginine, with a p-nitroanilide group at the carboxyl terminus .

Physical and Chemical Properties

The physical state and properties of N-(5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride are important considerations for its handling and application in laboratory settings:

PropertyCharacteristic
Physical AppearanceLight yellow to white powder
Melting Point223-226 °C
SolubilitySoluble in DMSO at 50 mg/ml
Recommended Storage2-8°C; -20°C for long-term storage
PurityAvailable at ≥95% purity

The compound's structure incorporates several functional groups that contribute to its specific reactivity pattern. The guanidino group of the arginine residue bears a positive charge at physiological pH, while the p-nitrophenyl group serves as a chromogenic component that undergoes a color change upon enzymatic cleavage .

Biochemical Applications

Enzymatic Substrate Functions

N-(5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride serves as a highly specific chromogenic substrate for several proteolytic enzymes. Its primary applications include:

  • Trypsin activity assays

  • Papain activity measurement

  • Other serine protease detection systems

  • Fibrinogenolytic assays involving the eupolytin1 protein

The compound's specificity stems from its arginine residue, which is recognized by trypsin-like proteases that cleave peptide bonds following positively charged amino acids .

Mechanism of Action

The mechanism by which N-(5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride functions as a chromogenic substrate involves specific enzyme-substrate interactions:

  • The proteolytic enzyme (e.g., trypsin) recognizes the arginine residue

  • Enzymatic hydrolysis occurs at the amide bond connecting the arginine to the p-nitroanilide group

  • This cleavage releases p-nitroaniline, which has a yellow color

  • The released p-nitroaniline can be detected spectrophotometrically at 405 nm

This color-producing reaction allows for quantitative measurement of enzyme activity, making the compound invaluable in biochemical research and diagnostics .

Research Applications

Enzymatic Assays

The compound has been employed in numerous enzymatic studies and assays across different biological systems:

  • Trypsin and Chymotrypsin Activity Assays: N-(5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride has been utilized to assess trypsin and chymotrypsin activity in enzymatic extracts from various sources, including M. tenellum and pancreatic tissue homogenates .

  • Standard Curve Generation: The compound serves as a reliable substrate for generating standard curves in trypsin and papain quantification experiments .

  • Serine Protease Analysis: Researchers have employed this substrate in serine protease assays, specifically in studies involving eupolytin1 protein's proteolytic activity .

  • Prophenoloxidase Cascade Studies: The compound has been used in studies examining the prophenoloxidase cascade, a principal defense system in crustaceans. In these experiments, 0.25 M N-alpha benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA) was added to experimental setups and incubated at 37°C for 30 minutes as part of the analytical procedure .

Biochemical Research Protocols

A typical research protocol involving this substrate includes:

StepProcedure
1Preparation of enzyme solution in appropriate buffer
2Addition of 200 μL of 0.25 M N-alpha benzoyl-DL-arginine-4-nitroanilide hydrochloride
3Incubation at 37°C for 30 minutes
4Spectrophotometric measurement at 405 nm
5Calculation of enzyme activity based on p-nitroaniline release

This standardized approach allows for consistent and reliable measurements of proteolytic activity across different experimental contexts .

SupplierCatalog NumberPackage SizePricePurityStock Status
ChemShuttle1403945g$200.0095%Typically in stock
Thermo Fisher ScientificACRO227740010EA1g-98%Available
Thermo Fisher ScientificACRO227740050EA--98%Available

These commercial preparations are suitable for research purposes and enzymatic assays, with high purity levels ensuring reliable experimental results .

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